N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is involved in complex chemical reactions and syntheses, showcasing its versatility in organic chemistry. For instance, the preparation and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrate the compound's potential in creating a variety of heterocyclic structures through reactions with thiophosgene and catalysis by metallic copper, leading to the formation of 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones (Dürüst, Ağirbaş, & Sümengen, 1991).
Heterocyclic Synthesis
Research has explored the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, highlighting the compound's role in developing new antibiotics and antibacterial drugs. This includes reactions with various reagents to yield pyrimidinone derivatives, showcasing its potential in medicinal chemistry for the synthesis of novel antibiotic compounds (Ahmed, 2007).
Antimicrobial Activity
Compounds related to this compound have been studied for their antimycobacterial activity. Specifically, pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and thiones were synthesized and evaluated against Mycobacterium tuberculosis. These studies provide insight into the compound's potential utility in developing new treatments for bacterial infections, with certain derivatives showing significant activity against tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-6-2-4-9(17)12-15-11(19-16-12)8-14-13(18)10-5-3-7-20-10/h2-7H,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWCBMUZXDFEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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